molecular formula C20H23ClN2O4 B14359687 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 90253-29-5

1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Cat. No.: B14359687
CAS No.: 90253-29-5
M. Wt: 390.9 g/mol
InChI Key: GDQXDXTZKFYZQW-UHFFFAOYSA-N
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Description

1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core, benzyl groups, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of benzylamine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium chloride
  • 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium bromide
  • 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium iodide

Uniqueness

1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its reactivity and stability. This makes it distinct from other similar compounds with different anions, such as chloride, bromide, or iodide.

Properties

CAS No.

90253-29-5

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

1,2-dibenzyl-4-cyclopropyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C20H22N2.ClHO4/c1-3-7-17(8-4-1)13-21-15-20(19-11-12-19)16-22(21)14-18-9-5-2-6-10-18;2-1(3,4)5/h1-10,15,19H,11-14,16H2;(H,2,3,4,5)

InChI Key

GDQXDXTZKFYZQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C[NH+](N(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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